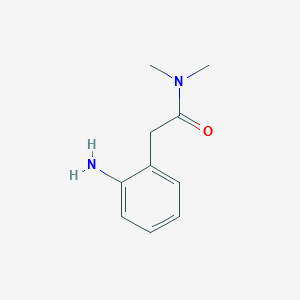

2-(2-aminophenyl)-N,N-dimethylacetamide

Übersicht

Beschreibung

2-(2-aminophenyl)-N,N-dimethylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a dimethylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the reaction of 2-aminophenylamine with N,N-dimethylacetamide chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-aminophenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of various organic molecules. Its ability to participate in chemical reactions makes it valuable for developing new materials and compounds.

- Ligand in Coordination Chemistry : 2-(2-aminophenyl)-N,N-dimethylacetamide can function as a ligand for metal complexes, enhancing the stability and reactivity of these complexes in catalytic processes .

Biology

- Biochemical Probes : The compound is investigated for its ability to interact with biological molecules, making it a potential biochemical probe for studying enzyme activities and cellular processes.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL.

Medicine

- Therapeutic Potential : Research indicates that this compound may possess anticancer properties. In vitro studies on human breast cancer cell lines demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : The compound has been evaluated for neuroprotective effects against oxidative stress-induced neurotoxicity, showing promising results in improving neuronal cell survival rates.

Industry

- Polymer Production : Due to its chemical stability and reactivity, this compound is utilized in the production of polymers and advanced materials. It acts as a solvent and catalyst in various industrial processes .

- Coatings and Adhesives : The high boiling point of this compound makes it suitable for use in coatings based on polymeric binders like polyamides and polyurethanes, enhancing their performance characteristics .

Antimicrobial Activity Study

A study synthesized several derivatives of this compound and tested their antibacterial efficacy against common pathogens. Results indicated that certain derivatives had MICs as low as 32 µg/mL, demonstrating their effectiveness as antimicrobial agents.

Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 25 to 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death pathways.

Neuroprotective Study

In a model of oxidative stress-induced neurotoxicity, treatment with this compound significantly reduced markers of oxidative stress and improved cell survival rates compared to untreated controls.

Wirkmechanismus

The mechanism of action of 2-(2-aminophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-aminophenylacetamide

- N,N-dimethylacetamide

- 2-(2-aminophenyl)benzothiazole

Uniqueness

2-(2-aminophenyl)-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for medicinal research.

Biologische Aktivität

2-(2-aminophenyl)-N,N-dimethylacetamide, also known as DMAC, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

- CAS Number : 100-00-0

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can modulate metabolic pathways and cellular functions.

- Cell Signaling Modulation : DMAC influences cell signaling pathways, potentially affecting gene expression and cellular metabolism.

- Apoptotic Induction : Research indicates that DMAC may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Preliminary studies suggest that DMAC exhibits cytotoxic effects against certain cancer cell lines.

- Antimicrobial Effects : The compound has shown potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Properties : DMAC may reduce inflammation through its action on specific signaling pathways.

Case Studies

-

Antitumor Effects in Cancer Cell Lines

- A study demonstrated that DMAC significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM, with IC50 values indicating effective cytotoxicity.

-

Antimicrobial Activity

- In vitro tests revealed that DMAC exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

-

Anti-inflammatory Effects

- In a mouse model of inflammation, DMAC administration led to a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | IC50 = 20 µM in MCF-7 cells | |

| Antimicrobial | MIC = 32 µg/mL against S. aureus | |

| Anti-inflammatory | Reduced paw edema in mice |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Modulates enzyme activity affecting metabolism |

| Cell Signaling | Alters signaling pathways impacting gene expression |

| Apoptosis Induction | Activates pro-apoptotic signals |

Eigenschaften

IUPAC Name |

2-(2-aminophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPJSFPAIYHSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512275 | |

| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86162-60-9 | |

| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.